molecular formula C11H14FNO B15234995 (R)-3-(4-fluorobenzyl)morpholine

(R)-3-(4-fluorobenzyl)morpholine

Cat. No.: B15234995
M. Wt: 195.23 g/mol
InChI Key: UIZCYZPPCHSWPW-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(4-fluorobenzyl)morpholine is a chemical compound with the molecular formula C11H14FNO It is a morpholine derivative where the morpholine ring is substituted with a 4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-fluorobenzyl)morpholine typically involves the reaction of 4-fluorobenzyl chloride with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-3-(4-fluorobenzyl)morpholine can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-fluorobenzyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-(4-fluorobenzyl)morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(4-fluorobenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-4-fluorobenzyl)morpholine
  • 4-(4-Bromo-2-fluorobenzyl)morpholine
  • 4-(2-Chloro-6-fluorobenzyl)morpholine

Uniqueness

®-3-(4-fluorobenzyl)morpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

(3R)-3-[(4-fluorophenyl)methyl]morpholine

InChI

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-11-8-14-6-5-13-11/h1-4,11,13H,5-8H2/t11-/m1/s1

InChI Key

UIZCYZPPCHSWPW-LLVKDONJSA-N

Isomeric SMILES

C1COC[C@H](N1)CC2=CC=C(C=C2)F

Canonical SMILES

C1COCC(N1)CC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.